7-(3-hydroxypropoxy)-1H-quinazolin-4-one as a Crucial Precursor to Multiple Clinical and Preclinical Kinase Inhibitors
A key differentiation of 7-(3-hydroxypropoxy)-1H-quinazolin-4-one is its established and documented role as a direct synthetic intermediate in the preparation of at least two distinct, clinically relevant kinase inhibitors. Unlike unsubstituted quinazolin-4-one, which serves as a generic core for broad library synthesis, this specific compound is named in synthetic protocols for the advanced drug candidates AZD1152 and BPR1K871 [1]. This demonstrates that the 7-(3-hydroxypropoxy) moiety is not a random substituent but a necessary structural feature that has been validated in the construction of potent, selective inhibitors.
| Evidence Dimension | Documented role as a critical synthetic intermediate for named, advanced drug candidates |
|---|---|
| Target Compound Data | Validated as an intermediate for AZD1152 (Aurora B inhibitor) and BPR1K871 (FLT3/AURKA dual inhibitor) [1] |
| Comparator Or Baseline | Unsubstituted 4(3H)-quinazolinone |
| Quantified Difference | Target compound: 2 distinct, named clinical/preclinical candidates. Comparator: 0 named advanced candidates; serves as a general scaffold. |
| Conditions | Literature and patent review; synthetic chemistry protocols |
Why This Matters
This establishes the compound as a 'path-critical' intermediate, meaning its procurement is non-negotiable for researchers aiming to reproduce or build upon the specific chemical series of these advanced drug candidates.
- [1] Bio-protocol. Synthesis of BPR1K871. Accessed 2026. View Source
